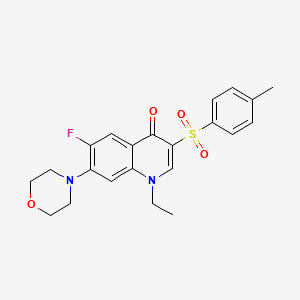
1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one, also known as EFT-508, is a small molecule inhibitor that targets the tyrosine kinase enzyme. It has been found to be effective in treating various types of cancers, including breast, colon, and lung cancer.
Wirkmechanismus
1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one works by binding to the ATP-binding site of the tyrosine kinase enzyme, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are responsible for the growth and division of cancer cells.
Biochemical and Physiological Effects:
1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one has been found to have minimal side effects on normal cells. It selectively targets cancer cells, leading to minimal toxicity. It has been found to be effective in inhibiting the growth of cancer cells both in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been found to have minimal toxicity on normal cells, which makes it a safe option for lab experiments. However, the complex synthesis process and the high cost of the compound may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the research on 1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one. One possible direction is to study its effectiveness in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study its effectiveness in treating other types of cancer, such as pancreatic and ovarian cancer. Additionally, researchers can study the mechanism of action of 1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one in more detail to gain a better understanding of its efficacy and potential side effects.
Synthesemethoden
1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one is synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-ethyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one has been extensively researched for its potential use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells by targeting the tyrosine kinase enzyme. This enzyme is responsible for the uncontrolled growth and division of cancer cells.
Eigenschaften
IUPAC Name |
1-ethyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4S/c1-3-24-14-21(30(27,28)16-6-4-15(2)5-7-16)22(26)17-12-18(23)20(13-19(17)24)25-8-10-29-11-9-25/h4-7,12-14H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPAKSKXIAKQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2849370.png)
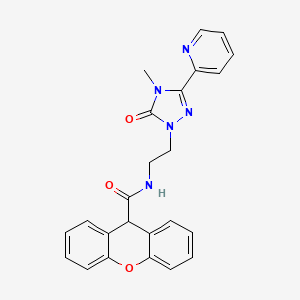

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)
![N-(4-methoxyphenyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetamide](/img/structure/B2849377.png)

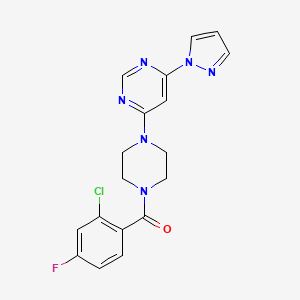
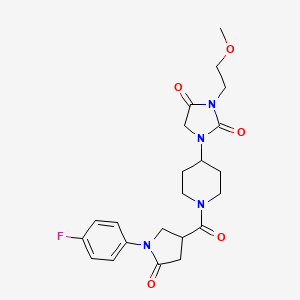
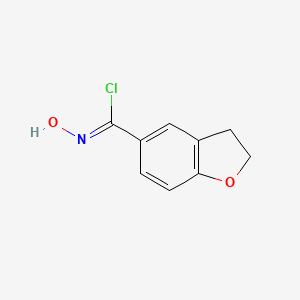

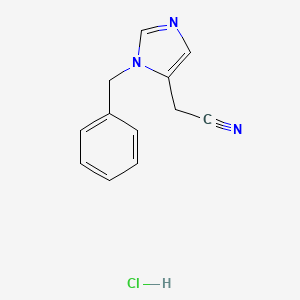
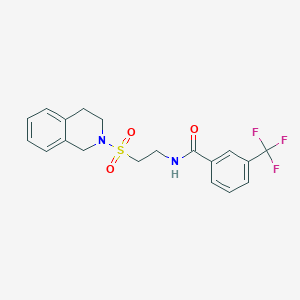
![N-[(3-chloro-4-fluorophenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2849388.png)